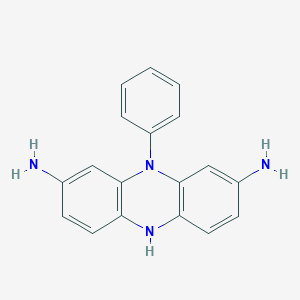

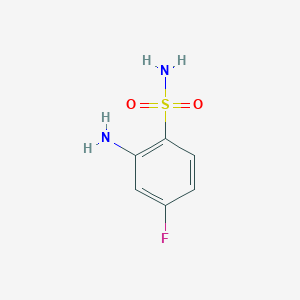

10-Phenyl-5,10-dihydrophenazine-2,8-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Phenyl-5,10-dihydrophenazine-2,8-diamine (PDD) is an organic compound that has been studied extensively for its potential applications in scientific research. It is an aromatic heterocyclic compound that is composed of two rings, one phenyl ring and one dihydrophenazine ring. It is an aromatic amine, meaning that it has a nitrogen atom attached to an aromatic ring. PDD has been studied for its potential use in a variety of scientific research applications, including its ability to act as a catalyst, its ability to act as a ligand, and its ability to act as a molecular probe.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine can be achieved through a multistep process involving the condensation of aniline and benzaldehyde followed by cyclization and reduction.

Starting Materials

Aniline, Benzaldehyde, Sodium acetate, Acetic acid, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium hydroxide, Sodium dithionite, Ethanol

Reaction

Step 1: Dissolve aniline and benzaldehyde in acetic acid with sodium acetate as a catalyst and sulfuric acid as a dehydrating agent. Heat the mixture under reflux to obtain N-phenylbenzimidoyl acetaldehyde., Step 2: Add sodium nitrite to N-phenylbenzimidoyl acetaldehyde in hydrochloric acid to obtain N-phenylbenzimidoxyl chloride., Step 3: Add sodium hydroxide to N-phenylbenzimidoxyl chloride to obtain 10-Phenyl-5,10-dihydrophenazine-2,8-diamine., Step 4: Reduce 10-Phenyl-5,10-dihydrophenazine-2,8-diamine with sodium dithionite in ethanol to obtain the final product.

Applications De Recherche Scientifique

10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as a catalyst, its ability to act as a ligand, and its ability to act as a molecular probe. As a catalyst, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the synthesis of various organic compounds, including polymers and pharmaceuticals. As a ligand, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the binding of various metal ions, such as copper, zinc, and iron. As a molecular probe, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine has been found to be effective in the detection of various chemical compounds, such as proteins and DNA.

Mécanisme D'action

The mechanism of action of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine is not well understood. However, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a catalyst by facilitating the formation of covalent bonds between two molecules. It is also believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a ligand by binding to metal ions, such as copper, zinc, and iron, and forming coordination complexes. Finally, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine acts as a molecular probe by binding to various chemical compounds, such as proteins and DNA, and allowing them to be detected.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine are not well understood. However, it is believed that 10-Phenyl-5,10-dihydrophenazine-2,8-diamine may have some effects on the body, such as the ability to modulate the activity of certain enzymes, modulate the activity of certain hormones, and modulate the expression of certain genes. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine may have some effects on the immune system, such as the ability to modulate the activity of certain immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

10-Phenyl-5,10-dihydrophenazine-2,8-diamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly stable in a variety of conditions. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine can act as a catalyst, a ligand, and a molecular probe, making it useful for a variety of scientific research applications. However, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine also has some limitations. It has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine is relatively unstable in the presence of strong bases and strong acids, which can limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine in scientific research. One potential future direction is the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine as a drug delivery system. 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to deliver drugs to specific parts of the body, such as the brain, in order to target specific diseases. Additionally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to target specific cells, such as cancer cells, in order to selectively kill them. Another potential future direction is the use of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine as an imaging agent. 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used to image specific parts of the body, such as the brain, in order to diagnose and monitor diseases. Finally, 10-Phenyl-5,10-dihydrophenazine-2,8-diamine could be used as a catalyst in the synthesis of various organic compounds, such as pharmaceuticals and polymers.

Propriétés

IUPAC Name |

10-phenyl-5H-phenazine-2,8-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11,21H,19-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFOERUJDNEVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N)NC4=C2C=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614044 |

Source

|

| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |

CAS RN |

54668-92-7 |

Source

|

| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)